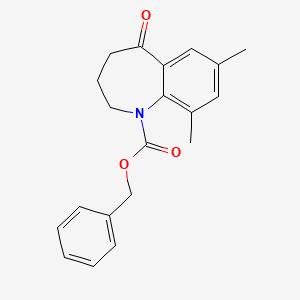

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

Cat. No. B8301349

M. Wt: 323.4 g/mol

InChI Key: BXWNLMCQIKFFQH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08299060B2

Procedure details

Charge a 22 L flask with an overhead stirrer, thermocouple, 3 L addition funnel, baffle, cooling bath and N2 purge and 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (1,000 g, 4.43 moles). Add 2-methyltetrahydrofuran (6.44 kg, 7.5 L, 74.5 moles) and agitate the off-white slurry. Cool to 5-15° C. Add water 2.5 L, 138.8 moles and Na2CO3 (1.12 kg, 3 moles) to the addition funnel then slowly add to the reaction mixture at a fast drip over about 25 m. Charge a 2 L addition funnel with benzyl chloroformate (91.59 kg, 8.86 moles) add dropwise to the reaction, while maintaining the reaction mixture below about 15° C. Transfer the resulting mixture to a flask equipped with a condenser and heat to 25-25° C. and stir for about 50 h. Cool to about 15° C., add HCl (5 M, until the pH is about 5). Separate the layers. Extract the aqueous layer with methyltetrahydrofuran (4 L); combine the organic layers and wash with water (4 l). Concentrate the organic layer at about 40° C. Add IPA (4 L) and then concentrate to 2 L. Transfer to a 12 L flask equipped with an overhead stirrer, thermocouple, heating mantle condenser, 2 L addition funnel and N2 purge. Heat the flask contents to about 70-80° C. and add heptane (5 L). Slowly cool to RT overnight; seed the mixture if necessary to induce crystallization of the titled compound. Cool and collect the solid; rinse the solid with cold heptane and dry in a vacuum at 50° C. to provide 1,316 g of the title compound.

Quantity

4.43 mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH3:2][C:3]1[CH:14]=[C:13]([CH3:15])[C:6]2[NH:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1.CC1CCCO1.O.C([O-])([O-])=O.[Na+].[Na+].Cl[C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:31].Cl>>[CH3:2][C:3]1[CH:14]=[C:13]([CH3:15])[C:6]2[N:7]([C:30]([O:32][CH2:33][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[O:31])[CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1 |f:0.1,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.43 mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CC1=CC2=C(NCCCC2=O)C(=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

7.5 L

|

|

Type

|

reactant

|

|

Smiles

|

CC1OCCC1

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

91.59 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir for about 50 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge a 22 L flask with an overhead stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermocouple, 3 L addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

baffle, cooling bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

N2 purge

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add dropwise to the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction mixture below about 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat to 25-25° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to about 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the aqueous layer with methyltetrahydrofuran (4 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with water (4 l)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the organic layer at about 40° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Add IPA (4 L) and then concentrate to 2 L

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Transfer to a 12 L flask equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermocouple, heating mantle

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser, 2 L addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

N2 purge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat the flask contents to about 70-80° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add heptane (5 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Slowly cool to RT overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization of the titled compound

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collect the solid

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse the solid with cold heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry in a vacuum at 50° C.

|

Outcomes

Product

Details

Reaction Time |

50 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC2=C(N(CCCC2=O)C(=O)OCC2=CC=CC=C2)C(=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: CALCULATEDPERCENTYIELD | 91.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |